N-(3-fluoro-4-methylphenyl)thian-4-amine
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Overview
Description
N-(3-fluoro-4-methylphenyl)thian-4-amine is an organic compound with the molecular formula C₁₂H₁₆FNS It is a derivative of thian-4-amine, where the phenyl ring is substituted with a fluoro and a methyl group at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)thian-4-amine typically involves the reaction of 3-fluoro-4-methylaniline with thian-4-amine under specific conditions. One common method includes the use of a suitable solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)thian-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. For instance, in antibacterial studies, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-fluoro-2-methylphenyl)thian-4-amine
- N-(3-fluoro-4-methylphenyl)thiolan-3-amine
Uniqueness
N-(3-fluoro-4-methylphenyl)thian-4-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H16FNS |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
KZRHQWBENHGFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCSCC2)F |
Origin of Product |
United States |
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